molecular formula C11H16BClN2O2 B12333670 2-Amino-5-chloropyridine-4-boronic acid pinacol ester CAS No. 1222522-38-4

2-Amino-5-chloropyridine-4-boronic acid pinacol ester

Cat. No.: B12333670
CAS No.: 1222522-38-4
M. Wt: 254.52 g/mol
InChI Key: GCMMCHSTEYEXQA-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridine-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of organic synthesis due to its versatility and utility as a building block for various bioactive molecules. This compound is characterized by the presence of an amino group, a chlorine atom, and a boronic acid ester group attached to a pyridine ring, making it a valuable reagent in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyridine-4-boronic acid pinacol ester typically involves the reaction of 2-Amino-5-chloropyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance the efficiency and speed of the reaction .

Mechanism of Action

The mechanism of action of 2-Amino-5-chloropyridine-4-boronic acid pinacol ester primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form carbon-carbon bonds . This mechanism is crucial for the formation of various bioactive molecules and complex organic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloropyridine-4-boronic acid pinacol ester is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable reagent for the synthesis of a wide range of bioactive molecules and complex organic compounds .

Properties

CAS No.

1222522-38-4

Molecular Formula

C11H16BClN2O2

Molecular Weight

254.52 g/mol

IUPAC Name

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-9(14)15-6-8(7)13/h5-6H,1-4H3,(H2,14,15)

InChI Key

GCMMCHSTEYEXQA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)N

Origin of Product

United States

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